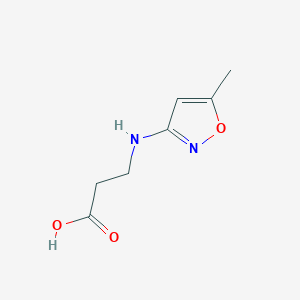

N-(5-methylisoxazol-3-yl)-beta-alanine

Description

N-(5-methylisoxazol-3-yl)-beta-alanine is a synthetic organic compound characterized by a beta-alanine backbone linked to a 5-methylisoxazole moiety. The 5-methylisoxazole ring is a critical pharmacophore, contributing to enhanced metabolic stability and target binding in drug design .

Properties

IUPAC Name |

3-[(5-methyl-1,2-oxazol-3-yl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-5-4-6(9-12-5)8-3-2-7(10)11/h4H,2-3H2,1H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPMJFWXUDGTVII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: N-(5-methylisoxazol-3-yl)-beta-alanine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(5-methylisoxazol-3-yl)-beta-alanine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(5-methylisoxazol-3-yl)-beta-alanine with its closest analogs, focusing on synthesis, bioactivity, and applications.

Sulfonamide Derivatives

Example Compound: (E)-4-((4-(dimethylamino)benzylidene)amino)-N-(5-methylisoxazol-3-yl)benzene (Schiff base sulfonamide)

- Synthesis : Synthesized via condensation of sulfonamide intermediates with aldehydes, characterized by FT-IR, UV-Vis, and NMR spectroscopy .

- Molecular docking suggests inhibition of Erg11 (a fungal cytochrome P450 enzyme) as a mechanism .

- Advantage Over Beta-Alanine Analog : The sulfonamide group enhances solubility and hydrogen-bonding capacity, improving target engagement compared to the simpler beta-alanine backbone .

Aryl-Sulfonamide Derivatives

Example Compound : N-(5-methylisoxazol-3-yl)aryl-sulfonamide

- Antioxidant Activity : Demonstrated significant DPPH radical scavenging (IC₅₀ values ranging 18–35 µM), comparable to ascorbic acid (reference standard) .

- Structural Relevance: The 5-methylisoxazole ring stabilizes the sulfonamide group, preventing rapid degradation.

Pharmacopeial Standards

Example Compounds :

- USP Sulfamethoxazole Related Compound A : N-{4-[N-(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide.

- USP Sulfamethoxazole Related Compound B: 4-Amino-N-{4-[N-(5-methylisoxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide .

- Regulatory Significance: These compounds are used as reference standards for quality control in sulfonamide antibiotics, highlighting the pharmacological reliability of the 5-methylisoxazole scaffold.

Antiviral Analogs

Example Compound : N-[(5-methylisoxazol-3-yl)carbonyl]alanyl-L-valyl-N~1~-((1R,2Z)-4-(benzyloxy)-4-oxo-1-{[(3R)-2-oxopyrrolidin-3-yl]methyl}but-2-enyl)-L-leucinamide (Compound N3)

- Application : Identified as a SARS-CoV-2 3CLpro inhibitor via molecular field similarity screening. The 5-methylisoxazole group mimics natural substrates, enabling protease binding .

- Comparison : Beta-alanine derivatives may lack the conformational rigidity required for protease inhibition, limiting their antiviral utility .

Data Tables

Table 1: Antioxidant Activity of Selected Analogs

| Compound Class | DPPH Scavenging (IC₅₀, µM) | Reference Standard (Ascorbic Acid IC₅₀) | Source |

|---|---|---|---|

| N-(5-methylisoxazol-3-yl)aryl-sulfonamide | 18–35 | 12 µM | |

| Beta-alanine derivatives | Not reported | — | — |

Table 2: Antifungal Activity of Schiff Base Sulfonamides

| Strain | MIC (µg/mL) | Mechanism (Predicted) | Source |

|---|---|---|---|

| Candida auris | 8–16 | Erg11 inhibition | |

| Candida albicans | 4–8 | Erg11 inhibition |

Key Research Findings and Limitations

Bioactivity : The 5-methylisoxazole moiety enhances antimicrobial and antioxidant properties in sulfonamide derivatives, but beta-alanine analogs remain underexplored .

Structural Optimization : Schiff base derivatives exhibit superior antifungal activity due to synergistic effects between the isoxazole ring and aromatic substituents .

Gaps in Knowledge: No direct data exist on this compound’s pharmacokinetics or toxicity. Current insights are extrapolated from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.